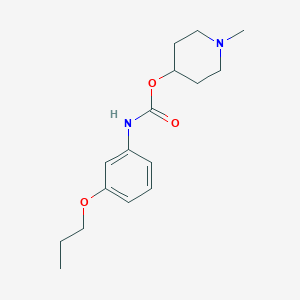![molecular formula C18H31NO2S B374890 N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine](/img/structure/B374890.png)
N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine is a chemical compound that belongs to the class of dimethoxybenzene derivatives It is characterized by the presence of a heptylthio group attached to the phenyl ring, along with two methoxy groups and an N-methylethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine typically involves the following steps:
Formation of the Intermediate: The initial step involves the synthesis of 4-(heptylthio)-2,5-dimethoxybenzaldehyde. This can be achieved by reacting 2,5-dimethoxybenzaldehyde with heptylthiol in the presence of a suitable catalyst.
Reductive Amination: The intermediate 4-(heptylthio)-2,5-dimethoxybenzaldehyde is then subjected to reductive amination with N-methylethanamine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy groups and the heptylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with similar structural features.
2,5-dimethoxy-4-ethylamphetamine (DOET): A psychoactive compound with a similar dimethoxyphenyl structure.
Uniqueness
N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine is unique due to the presence of the heptylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propiedades
Fórmula molecular |
C18H31NO2S |
|---|---|
Peso molecular |
325.5g/mol |
Nombre IUPAC |
2-(4-heptylsulfanyl-2,5-dimethoxyphenyl)-N-methylethanamine |
InChI |
InChI=1S/C18H31NO2S/c1-5-6-7-8-9-12-22-18-14-16(20-3)15(10-11-19-2)13-17(18)21-4/h13-14,19H,5-12H2,1-4H3 |
Clave InChI |
QHYGSNAGFBDJNF-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC |
SMILES canónico |
CCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B374807.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-ylmethyl)-N,N-dimethylamine](/img/structure/B374811.png)

![2-{8-chloro-1-[(methylsulfanyl)methyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl}phenyl methyl ether](/img/structure/B374815.png)
![8-chloro-6-(2-chlorophenyl)-1-{[4-(2-phenoxyethyl)-1-piperazinyl]methyl}-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B374816.png)
![8-chloro-6-(2-methoxyphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B374818.png)
![4-Bromo-7-(2-chlorophenyl)-13-[4-(3-methoxypropyl)piperazin-1-yl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene](/img/structure/B374819.png)

![7-[2-(dimethylamino)ethoxy]dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374822.png)

![7-[3-(dimethylamino)propoxy]dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374826.png)
![N-[(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methyl]ethanesulfonamide](/img/structure/B374827.png)
![N-[1-[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl]methanesulfonamide](/img/structure/B374830.png)
![4-(3-chlorophenyl)-3-[(dimethylamino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B374832.png)
